6-Cyanobenzothiazole

Description

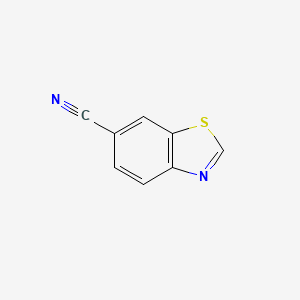

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRRTJKOMZONQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442358 | |

| Record name | 6-Cyanobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58249-61-9 | |

| Record name | 6-Benzothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58249-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyanobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Cyanobenzothiazole: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyanobenzothiazole, systematically known as 1,3-benzothiazole-6-carbonitrile, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its rigid benzothiazole core, combined with the reactive nitrile group, makes it a versatile building block for the synthesis of a wide range of functional molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

The chemical structure of this compound consists of a benzene ring fused to a thiazole ring, with a nitrile (-C≡N) group attached to the 6-position of the benzothiazole core.

Molecular Formula: C₈H₄N₂S

Molecular Weight: 160.20 g/mol

IUPAC Name: 1,3-benzothiazole-6-carbonitrile

CAS Number: 58249-61-9

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₄N₂S | [1] |

| Molecular Weight | 160.20 g/mol | [1] |

| Appearance | White to light-yellow solid | [2] |

| Melting Point | 137-138 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Soluble in various organic solvents | [4] |

| LogP (calculated) | 1.7 | [1] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons on the benzothiazole ring system. The precise chemical shifts and coupling constants would provide information about the substitution pattern.

-

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, including the nitrile carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | Strong, sharp absorption around 2220-2260 |

| C=N (Thiazole ring) | Absorption in the 1630-1475 region |

| Aromatic C-H stretch | Above 3000 |

| Aromatic C=C stretch | Multiple bands in the 1600-1450 region |

Note: While a theoretical IR spectrum can be predicted, specific experimental data with peak assignments for this compound is not available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. The molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (160.20). Fragmentation patterns would provide further structural information.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, typically involving the construction of the benzothiazole core followed by the introduction of the cyano group, or by cyclization of a precursor already containing the nitrile functionality.

Experimental Protocol: A General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general approach can be outlined based on the synthesis of related benzothiazole derivatives. One plausible route involves the Sandmeyer reaction starting from 6-aminobenzothiazole.

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Diazotization of 6-Aminobenzothiazole: 6-Aminobenzothiazole is dissolved in an aqueous solution of a strong mineral acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This reaction forms the corresponding diazonium salt intermediate.

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is slowly added to a solution of copper(I) cyanide. The diazonium group is replaced by a nitrile group, yielding this compound. The reaction mixture is typically stirred for a period to ensure complete reaction.

-

Workup and Purification: Upon completion of the reaction, the mixture is neutralized and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to afford pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, such as concentrations, reaction times, and purification solvents, would need to be optimized.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The nitrile group can be readily converted into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing access to a diverse range of derivatives. Its structural motif is found in compounds being investigated for various therapeutic areas.

Signaling Pathway Diagram (Hypothetical):

Caption: Hypothetical kinase inhibition by a this compound derivative.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the development of novel therapeutics and functional materials. This technical guide has provided a summary of its chemical structure, key properties, and a general synthetic strategy. Further research to fully characterize this compound and explore its reactivity will undoubtedly open up new avenues for its application in various scientific disciplines.

References

Synthesis of 6-Cyanobenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 6-cyanobenzothiazole, a crucial building block in the development of pharmaceuticals and bioluminescent probes. The following sections detail various synthetic strategies, from classical reactions to modern catalytic methods, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication.

Palladium-Catalyzed/Copper-Assisted C-H Functionalization Pathway

A contemporary and highly efficient method for the synthesis of 2-cyanobenzothiazoles involves a palladium-catalyzed and copper-assisted intramolecular C-H functionalization and C-S bond formation. This approach starts from readily available N-arylcyanothioformamides.

Synthesis of N-Arylcyanothioformamide Precursor

The synthesis of the N-(4-substituted-phenyl)cyanothioformamide precursor is a two-step process commencing from the corresponding aniline.

Experimental Protocol:

-

Step 1: Synthesis of 5-N-arylimino-4-chloro-1,2,3-dithiazoles. To a solution of the appropriately substituted aniline (1.0 eq) and pyridine (2.0 eq) in dichloromethane (DCM), 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt, 1.1 eq) is added. The reaction mixture is stirred at room temperature for 1 hour.

-

Step 2: Synthesis of N-arylcyanothioformamides. The resulting imino-1,2,3-dithiazole is then treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 eq) in DCM at room temperature for 15 minutes to yield the N-arylcyanothioformamide.

Cyclization to this compound

The N-arylcyanothioformamide undergoes intramolecular cyclization to form the this compound.

Experimental Protocol:

A solution of the N-(4-cyanophenyl)cyanothioformamide (1.0 eq) in a 1:1 (v/v) mixture of DMSO and DMF is prepared to a concentration of 0.025 M. To this solution, PdCl₂ (20 mol %), CuI (50 mol %), and tetrabutylammonium bromide (TBAB, 2.0 eq) are added. The reaction mixture is heated at 120 °C for 4 hours. After cooling, the product is isolated and purified by column chromatography.

Quantitative Data

| Precursor | Product | Catalyst Loading | Co-catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| N-(4-cyanophenyl)cyanothioformamide | This compound-2-carbonitrile | 20 mol % PdCl₂ | 50 mol % CuI, 2 eq TBAB | DMSO/DMF (1:1) | 120 | 4 | ~70-80 |

Note: Yields can vary based on the specific substrate and reaction scale.

Reaction Pathway Diagram

Caption: Pd-catalyzed synthesis of this compound.

Sandmeyer Reaction Pathway

The Sandmeyer reaction is a classic and reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. This pathway typically starts with a 6-amino-substituted benzothiazole.

Synthesis of 6-Aminobenzothiazole Precursor

6-Aminobenzothiazole can be synthesized from p-phenylenediamine.

Experimental Protocol:

A mixture of p-phenylenediamine and potassium thiocyanate in glacial acetic acid is treated with a solution of bromine in glacial acetic acid at a low temperature (0-5 °C). The resulting 2-amino-6-thiocyanatoaniline is then cyclized by heating to afford 6-aminobenzothiazole.

Diazotization and Cyanation

The 6-aminobenzothiazole is converted to the corresponding diazonium salt, which is then reacted with a copper(I) cyanide solution.

Experimental Protocol:

-

Diazotization: 6-Aminobenzothiazole is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is monitored.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) cyanide is prepared. The freshly prepared, cold diazonium salt solution is then added slowly to the copper(I) cyanide solution. The reaction mixture is often gently warmed to facilitate the evolution of nitrogen gas and the formation of the this compound. The product is then extracted and purified.

Quantitative Data

| Precursor | Reagents | Conditions | Yield (%) |

| 6-Aminobenzothiazole | 1. NaNO₂, aq. Acid2. CuCN | 1. 0-5 °C2. Room temp. to gentle warming | 60-75 |

Note: Yields are representative and can be optimized.

Reaction Pathway Diagram

Caption: Sandmeyer synthesis of this compound.

DABCO-Catalyzed Cyanation Pathway

An economical and scalable route to 2-cyano-6-substituted-benzothiazoles utilizes a 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed nucleophilic substitution of a 2-chloro-benzothiazole precursor. This method is particularly useful for the synthesis of 6-amino-2-cyanobenzothiazole.

Synthesis of 2-Chloro-6-nitrobenzothiazole Precursor

The precursor is synthesized by the nitration of 2-chlorobenzothiazole.

Experimental Protocol:

2-Chlorobenzothiazole is added portion-wise to concentrated sulfuric acid at 0 °C. Potassium nitrate is then added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes, followed by stirring at room temperature for 18 hours. The solution is poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried. Recrystallization from ethanol or acetonitrile yields pure 2-chloro-6-nitrobenzothiazole.

DABCO-Catalyzed Cyanation

The 2-chloro-6-nitrobenzothiazole is then subjected to a DABCO-catalyzed cyanation.

Experimental Protocol:

To a solution of 2-chloro-6-nitrobenzothiazole (1.0 eq) and DABCO (15 mol %) in acetonitrile, a solution of sodium cyanide (1.05 eq) in water is added slowly. The reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched, and the product, 2-cyano-6-nitrobenzothiazole, is extracted and purified.

Reduction to 6-Amino-2-cyanobenzothiazole

The nitro group of 2-cyano-6-nitrobenzothiazole is reduced to an amino group.

Experimental Protocol:

To a suspension of 2-cyano-6-nitrobenzothiazole in acetic acid, iron powder is added, and the mixture is heated. After the reaction is complete, the mixture is filtered, and the product is isolated to yield 6-amino-2-cyanobenzothiazole.

Quantitative Data

| Precursor | Product | Reagents (Step) | Conditions (Step) | Yield (%) (Step) | Overall Yield (%) |

| 2-Chlorobenzothiazole | 2-Chloro-6-nitrobenzothiazole | KNO₃, H₂SO₄ | 0 °C to RT | 82 | |

| 2-Chloro-6-nitrobenzothiazole | 2-Cyano-6-nitrobenzothiazole | NaCN, DABCO, MeCN/H₂O | RT, 24 h | 83-93 | |

| 2-Cyano-6-nitrobenzothiazole | 6-Amino-2-cyanobenzothiazole | Fe, Acetic Acid | Heating | 60-71 | ~40-58 |

Reaction Pathway Diagram

Caption: DABCO-catalyzed synthesis of 6-amino-2-cyanobenzothiazole.

Summary and Comparison of Pathways

| Pathway | Starting Materials | Key Features | Advantages | Disadvantages |

| Pd-Catalyzed C-H Functionalization | Substituted Anilines, Appel Salt | Modern, catalytic, C-H activation | High efficiency, broad substrate scope, good functional group tolerance | Use of expensive palladium catalyst, multi-step precursor synthesis |

| Sandmeyer Reaction | 6-Aminobenzothiazole | Classical, involves diazonium salt intermediate | Well-established, reliable, uses inexpensive reagents | Diazonium salts can be unstable, potential for side reactions |

| DABCO-Catalyzed Cyanation | 2-Chlorobenzothiazole | Organocatalyzed, nucleophilic aromatic substitution | Economical, scalable, avoids heavy metals in the cyanation step | Requires a pre-functionalized starting material (2-chloro derivative) |

This guide provides a foundational understanding of the key synthetic routes to this compound. The choice of a specific pathway will depend on factors such as the desired scale of synthesis, the availability and cost of starting materials, and the required purity of the final product. For large-scale and cost-effective production, the DABCO-catalyzed method presents a compelling option, while the palladium-catalyzed route offers versatility for the synthesis of diverse analogs. The Sandmeyer reaction remains a valuable and reliable tool in the synthetic chemist's arsenal.

Spectroscopic data for 6-Cyanobenzothiazole (NMR, IR, Mass Spec)

An In-depth Technical Guide on the Spectroscopic Data of 6-Amino-2-cyanobenzothiazole

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Amino-2-cyanobenzothiazole (CAS: 7724-12-1), a vital building block in the synthesis of luciferin derivatives for bioluminescent imaging and for bioorthogonal ligations. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Presentation

The spectroscopic data for 6-Amino-2-cyanobenzothiazole and its key precursor, 6-Nitro-1,3-benzothiazole-2-carbonitrile, are summarized below. This allows for a comparative analysis of the spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 6-Nitro-1,3-benzothiazole-2-carbonitrile | CDCl₃ | δ 8.96 (d, J = 2.1 Hz, 1H, CH-7), 8.52 (dd, J = 9.1, 2.1 Hz, 1H, CH-5), 8.38 (d, J = 9.1 Hz, 1H, CH-4)[1] |

| 6-Amino-2-cyanobenzothiazole Derivative (General) | - | H-7: ~7.09 ppm (d), H-5: ~6.96 ppm (dd), H-4: ~7.95 ppm (d), NH₂: Broad singlet[2] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 6-Nitro-1,3-benzothiazole-2-carbonitrile | CDCl₃ | δ 155.5 (C-6), 147.4 (C-7a), 141.9 (C-2), 135.7 (C-3a), 126.2 (CH-4), 123.2 (CH-5), 118.7 (CH-7), 112.1 (C≡N)[1] |

| Precursor: 2-Chloro-6-nitro-1,3-benzothiazole | CDCl₃ | δ 158.9 (C-2), 154.9 (C-6), 145.6 (C-7a), 136.6 (C-3a), 123.5 (CH-4), 122.4 (CH-5), 117.8 (CH-7)[1][2] |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: IR Spectroscopic Data

| Compound Derivative | Functional Group | Characteristic Absorption (cm⁻¹) |

| 2-(4-chlorocarbonylphenyl)-5-(6-cyanobenzothiazol-2-yl)furan | Cyano (C≡N) | 2210[3] |

| Carbonyl (C=O) | 1760 and 1720[3] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 6-Amino-2-cyanobenzothiazole | ESI+ | 176.0 | 176.0[3] |

Experimental Workflow and Protocols

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

Detailed Experimental Protocols

The protocols described below are generalized procedures for the analysis of a solid organic compound such as 6-Amino-2-cyanobenzothiazole.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small quantity (typically 1-5 mg) of the solid sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and to avoid interfering signals. A common internal standard, tetramethylsilane (TMS), is often added to provide a reference signal at 0 ppm.

-

Instrumentation: The prepared sample solution is transferred to a standard 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed into the spectrometer's probe. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker Avance 500, operating at a specific frequency (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).[1] The number of scans is adjusted to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The resulting Free Induction Decay (FID) signal is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and calibrated using the residual solvent peak or the TMS reference. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).[1]

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

Nujol Mull: A small amount of the solid compound is ground into a fine powder using an agate mortar and pestle. A few drops of Nujol (a mineral oil) are added and mixed to create a thick paste or mull.[4] This mull is then spread evenly between two salt plates (e.g., KBr or NaCl).[4][5]

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.[6] A pressure arm is applied to ensure good contact between the sample and the crystal.[6]

-

-

Data Acquisition: The sample holder (salt plates or ATR unit) is placed in the path of the IR beam within the spectrometer. A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.[6] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and correlated with specific functional groups within the molecule.

3. Mass Spectrometry (MS)

-

Sample Preparation: The sample is introduced into the mass spectrometer, often after being dissolved in a suitable volatile solvent. For techniques like Electrospray Ionization (ESI), the sample is infused as a dilute solution.

-

Ionization: The sample molecules are converted into gas-phase ions.[7]

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. The sample solution is passed through a high-voltage needle, creating a fine spray of charged droplets. As the solvent evaporates, charged sample ions are released.[8] This method often results in the observation of the protonated molecule [M+H]⁺.[3]

-

Electron Impact (EI): This is a hard ionization technique where high-energy electrons bombard the sample, causing ionization and often extensive fragmentation of the molecule.[8]

-

-

Mass Analysis: The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[7][9]

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus the m/z ratio. The peak with the highest m/z often corresponds to the molecular ion (or pseudo-molecular ion like [M+H]⁺), which provides the molecular weight of the compound.[10]

References

- 1. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Amino-2-cyanobenzothiazole | 7724-12-1 | Benchchem [benchchem.com]

- 3. 6-Amino-2-cyanobenzothiazole | 7724-12-1 | Benchchem [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility and Stability of 6-Cyanobenzothiazole in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 6-Cyanobenzothiazole. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide focuses on providing qualitative solubility information inferred from synthetic procedures, detailed experimental protocols for determining solubility and stability, and an analysis of potential degradation pathways based on the chemical properties of the benzothiazole core structure.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a benzothiazole core substituted with a cyano group at the 6-position. The benzothiazole scaffold is a key structural motif in numerous biologically active compounds and functional materials. The cyano group, being a strong electron-withdrawing group, significantly influences the molecule's polarity, reactivity, and potential for intermolecular interactions, thereby affecting its solubility and stability. Understanding these properties is crucial for its application in research and development, particularly in fields like medicinal chemistry and materials science.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale/Notes |

| Water | H₂O | Polar Protic | Sparingly Soluble to Insoluble | The presence of the polar cyano group and nitrogen and sulfur heteroatoms may allow for some interaction with water, but the aromatic benzothiazole core is hydrophobic, likely limiting aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | DMSO is a powerful and versatile polar aprotic solvent, known to dissolve a wide range of organic compounds. It is frequently used as a solvent for challenging compounds in biological screening.[1] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | Similar to DMSO, DMF is a common solvent for organic synthesis and is expected to solubilize this compound effectively. |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble | Acetonitrile is a common solvent in organic synthesis and chromatography and is likely to be a good solvent for this compound. |

| Ethanol | C₂H₅OH | Polar Protic | Moderately Soluble | The hydroxyl group of ethanol can interact with the polar functionalities of this compound, but the overall polarity is lower than that of water. |

| Methanol | CH₃OH | Polar Protic | Moderately Soluble | Methanol, being more polar than ethanol, might offer slightly better solubility. |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | Acetone is a good solvent for many moderately polar organic compounds. |

| Chloroform | CHCl₃ | Weakly Polar | Soluble | A substituted analog, 2-Cyano-6-methoxybenzothiazole, is reported to be soluble in chloroform.[2] |

Stability of this compound

Specific stability studies on this compound are not extensively reported. However, the chemical nature of the benzothiazole ring and the cyano group allows for the prediction of potential degradation pathways. Stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing or reducing agents.

Potential Degradation Pathways:

-

Hydrolysis of the Cyano Group: Under strong acidic or basic conditions, the nitrile group (-C≡N) can undergo hydrolysis. Acid-catalyzed hydrolysis typically proceeds to the corresponding carboxylic acid (6-carboxybenzothiazole), potentially via an intermediate amide. Base-catalyzed hydrolysis also yields the carboxylate salt.

-

Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents, which could lead to the formation of sulfoxides or sulfones.

-

Photodegradation: Aromatic heterocyclic compounds can be sensitive to UV light. Photodegradation of benzothiazole derivatives can occur, leading to complex mixtures of degradation products.

Table 2: Predicted Stability of this compound under Different Conditions

| Condition | Potential for Degradation | Likely Degradation Products | Notes |

| Aqueous Solution (Neutral pH) | Low | - | Expected to be relatively stable at room temperature in the absence of light. |

| Acidic Conditions (e.g., HCl) | High | 6-Carboxybenzothiazole, 6-Benzothiazolecarboxamide | The nitrile group is susceptible to acid-catalyzed hydrolysis. |

| Basic Conditions (e.g., NaOH) | High | 6-Carboxylatebenzothiazole salt | The nitrile group is susceptible to base-catalyzed hydrolysis. |

| Oxidative Stress (e.g., H₂O₂) | Moderate | Benzothiazole N-oxides, Sulfoxides | The sulfur and nitrogen atoms in the heterocyclic ring can be oxidized. |

| Light Exposure (UV) | Moderate to High | Complex mixture of photoproducts | Aromatic systems can be susceptible to photodegradation. |

| Elevated Temperature | Moderate | - | Thermal stability should be assessed, but degradation is more likely in the presence of other stressors like water or oxygen. |

Experimental Protocols

For researchers requiring precise quantitative data, the following experimental protocols are provided as a guide to determine the solubility and stability of this compound.

This protocol outlines the shake-flask method, a standard technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, etc.). The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. Alternatively, centrifuge the samples and collect the clear supernatant.

-

-

Quantification:

-

Dilute an aliquot of the clear, saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using the analytical method to determine the concentration of this compound.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

-

This protocol describes the steps to develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method and perform forced degradation studies to assess the stability of this compound.

A. HPLC Method Development:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Selection:

-

Begin with a mobile phase gradient of acetonitrile and water (both with 0.1% formic acid or another suitable modifier to improve peak shape).

-

Optimize the gradient to achieve good separation between the parent compound and any potential degradation products.

-

-

Detection: Use a UV detector set at a wavelength where this compound has maximum absorbance (this can be determined by running a UV spectrum of a standard solution). A photodiode array (PDA) detector is recommended to assess peak purity.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

B. Forced Degradation Studies:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and heat at a controlled temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature or with gentle heating.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) for a specified time. Also, heat a solution of the compound.

-

Photodegradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined duration.

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to an appropriate concentration and analyze by the developed stability-indicating HPLC method.

-

-

Data Evaluation:

-

Monitor the decrease in the peak area of the parent compound and the formation of any degradation product peaks.

-

Assess the peak purity of the this compound peak to ensure that no degradation products are co-eluting.

-

Visualizations

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Stability Study.

Caption: Potential Hydrolytic Degradation of this compound.

Conclusion

While specific quantitative data for the solubility and stability of this compound is limited in the public domain, this guide provides a framework for researchers to understand its likely behavior in common laboratory solvents and under various stress conditions. The provided experimental protocols offer a systematic approach to generate the necessary data for specific research applications. The predicted solubility in polar aprotic solvents and potential for hydrolytic degradation of the cyano group are key considerations for the handling, storage, and application of this compound. It is strongly recommended that researchers perform their own solubility and stability assessments tailored to their specific experimental conditions.

References

The Biological Frontier of 6-Cyanobenzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-cyanobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, anticancer, antifungal, and enzyme-inhibiting properties of these derivatives. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways and experimental workflows to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various this compound and related benzothiazole derivatives, presenting their half-maximal inhibitory concentrations (IC50) against several cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene based acetamide benzothiazole derivative 21 | MCF-7 | 24.15 | [1] |

| HeLa | 46.46 | [1] | |

| Morpholine based thiourea aminobenzothiazole derivative 22 | MCF-7 | 26.43 | [1] |

| HeLa | 45.29 | [1] | |

| Morpholine based thiourea bromobenzothiazole 23 | MCF-7 | 18.10 | [1] |

| HeLa | 38.85 | [1] | |

| Sulphonamide scaffold based BTA 40 | MCF-7 | 34.5 | [1] |

| HeLa | 44.15 | [1] | |

| Hydrazine based benzothiazole 11 | HeLa | 2.41 | [1] |

| COS-7 | 4.31 | [1] | |

| Naphthalimide derivative 66 | HT-29 | 3.72 ± 0.3 | [1] |

| A549 | 4.074 ± 0.3 | [1] | |

| MCF-7 | 7.91 ± 0.4 | [1] | |

| Compound 7h | MDA-MB-231 | 2.4 ± 0.6 µg/mL | [2] |

| T-47D | 1.8 ± 0.6 µg/mL | [2] | |

| Compound 7e | MCF-7 | 3.1 ± 0.8 µg/mL | [2] |

| MDA-MB-231 | 2.5 ± 0.8 µg/mL | [2] | |

| Compound 7g | MCF-7 | 3.3 ± 0.1 µg/mL | [2] |

| T-47D | 2.9 ± 0.9 µg/mL | [2] | |

| CYT-Rx20 | MCF-7 | 0.81 ± 0.04 µg/mL | [2] |

| MDA-MB-231 | 1.82 ± 0.05 µg/mL | [2] | |

| ZR75-1 | 1.12 ± 0.06 µg/mL | [2] |

Mechanism of Action: EGFR Signaling Pathway

Many this compound derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[3][4][5] The inhibition of this pathway can lead to apoptosis of cancer cells.

Antifungal Activity

Certain this compound derivatives have also been investigated for their antifungal properties, particularly against opportunistic pathogens like Candida albicans.

Quantitative Antifungal Data

The following table presents the minimum inhibitory concentration (MIC) values for select thiazole derivatives against Candida albicans.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Thiazole Derivative 1 | Candida albicans | 16 | [6] |

| Thiazole Derivative 2 | Candida albicans | 32 | [6] |

| Thiazole Derivative 3 | Candida albicans | 8 | [6] |

| Thiazole Derivative 4 | Candida albicans | 64 | [6] |

| Thiazole Derivative 5 | Candida albicans | >128 | [6] |

| Thiazole Derivative 6 | Candida albicans | 128 | [6] |

| Thiazole Derivative 7 | Candida albicans | 32 | [6] |

| Thiazole Derivative 8 | Candida albicans | 16 | [6] |

| Thiazole Derivative 9 | Candida albicans | 64 | [6] |

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of 2,6-disubstituted benzothiazoles involves the reaction of 2-amino-6-nitrobenzothiazole with acetic anhydride, followed by reduction of the nitro group and subsequent derivatization.

Step 1: Acetylation of 2-amino-6-nitrobenzothiazole A mixture of 2-amino-6-nitrobenzothiazole and acetic anhydride is heated under reflux. The reaction mixture is then cooled and poured into ice-cold water. The resulting solid is filtered, washed with water, and dried to yield N-(6-nitrobenzo[d]thiazol-2-yl)acetamide.

Step 2: Reduction of the nitro group The acetylated intermediate is dissolved in a suitable solvent, and a reducing agent such as stannous chloride in concentrated hydrochloric acid is added. The mixture is stirred at room temperature until the reaction is complete. The product, N-(6-aminobenzo[d]thiazol-2-yl)acetamide, is isolated by filtration and purified.

Step 3: Derivatization The amino group at the 6-position can be further modified through various reactions, such as diazotization followed by Sandmeyer reaction to introduce a cyano group, or through coupling reactions to introduce other functional groups.

In Vitro Anticancer Activity Screening: MTT Assay

The cytotoxicity of the synthesized compounds against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

In Vitro Antifungal Susceptibility Testing

The antifungal activity against Candida albicans can be evaluated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: A standardized inoculum of Candida albicans is prepared in RPMI-1640 medium.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: The standardized fungal inoculum is added to each well.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Experimental Workflows

In Vivo Anticancer Study Workflow

The following diagram illustrates a typical workflow for an in vivo study to evaluate the anticancer efficacy of a this compound derivative in a mouse model.

References

- 1. flore.unifi.it [flore.unifi.it]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simplified schematic version of the epidermal growth factor receptor (EGFR) signaling cascade [pfocr.wikipathways.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of 6-Cyanobenzothiazole in the Synthesis of D-luciferin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 6-cyanobenzothiazole and its derivatives as key intermediates in the chemical synthesis of D-luciferin, the substrate for firefly luciferase. D-luciferin's indispensable role in bioluminescence imaging for tracking biological processes in vitro and in vivo necessitates efficient and scalable synthetic routes. This document provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols for key reactions, and a comparative analysis of quantitative data to inform researchers in the selection and optimization of their synthetic approaches.

Introduction: The Significance of D-luciferin and the Central Role of this compound

D-luciferin, (S)-2-(6'-hydroxy-2'-benzothiazolyl)thiazoline-4-carboxylic acid, is the substrate for firefly luciferase, an enzyme widely employed as a reporter in a vast array of biological assays due to the high sensitivity and low background of bioluminescence. The chemical synthesis of D-luciferin is a cornerstone for its widespread application. A common and effective strategy for the synthesis of D-luciferin and its analogs involves the condensation of a 2-cyano-6-substituted benzothiazole with D-cysteine. This approach is favored for its high efficiency and the mild conditions of the final condensation step, which preserves the stereochemistry of the D-cysteine moiety.

The core of this synthetic strategy lies in the preparation of the 2-cyanobenzothiazole scaffold, with 2-cyano-6-hydroxybenzothiazole and 6-amino-2-cyanobenzothiazole being the most prominent intermediates. The efficiency of the overall synthesis is largely dependent on the route chosen to assemble these key building blocks.

Synthetic Pathways to D-luciferin via this compound Intermediates

Several synthetic routes to D-luciferin have been developed, each with its own set of advantages and disadvantages in terms of starting materials, number of steps, overall yield, and scalability. The following sections outline the primary strategies.

The Classical White Synthesis and its Modifications

The traditional synthesis of D-luciferin, first reported by White et al., has been a foundational method for decades. It typically starts from p-anisidine and proceeds through multiple steps to generate 2-cyano-6-methoxybenzothiazole, which is then demethylated to yield 2-cyano-6-hydroxybenzothiazole. This key intermediate is then condensed with D-cysteine to afford D-luciferin. While reliable, this multi-step synthesis can be lengthy and may result in modest overall yields.

Modern Approaches Employing Palladium- and Copper-Catalyzed Cyclizations

More contemporary methods have focused on improving the efficiency of the benzothiazole ring formation. One notable approach involves the use of Appel's salt to generate a cyanothioformamide intermediate from an appropriately substituted aniline. Subsequent palladium- and copper-catalyzed intramolecular C-S bond formation provides a more direct route to the 2-cyanobenzothiazole core. These methods often offer higher yields and can be more amenable to the synthesis of a diverse range of luciferin analogs.

One-Pot Syntheses for Enhanced Efficiency

Recent innovations have led to the development of one-pot syntheses of D-luciferin, significantly streamlining the process. For instance, a biomimetic, one-pot synthesis starting from p-benzoquinone and L-cysteine methyl ester has been reported to produce D-luciferin in a good overall yield of 46% over six steps.[1] Such methods are highly advantageous for their reduced workup and purification steps, leading to time and resource savings.

Quantitative Data Presentation

The following tables summarize the quantitative data for key steps in the synthesis of D-luciferin via this compound intermediates, allowing for a comparative analysis of different synthetic strategies.

Table 1: Synthesis of 6-Amino-2-cyanobenzothiazole

| Starting Material | Reagents and Conditions | Solvent | Yield | Reference |

| 6-Amino-2-chlorobenzothiazole | KCN, 110°C, 12h (further heating required) | DMAA | Not explicitly stated, but reaction completion was an issue. | [2] |

Table 2: Synthesis of D-luciferin and its Derivatives via Condensation

| 2-Cyanobenzothiazole Derivative | Reaction Partner | Reagents and Conditions | Solvent | Yield | Reference |

| 2-Cyano-6-hydroxybenzothiazole | D-Cysteine | K₂CO₃ | Aqueous Methanol | Quantitative | |

| Fmoc-Asp(OtBu)-6-amino-2-cyanobenzothiazole | D-cysteine·HCl·H₂O | NaHCO₃ (to adjust pH) | MeOH/THF/H₂O | Not explicitly stated for this step. | [2] |

| 2-Cyano-6-hydroxybenzothiazole | D-Cysteine | Room Temperature | Not specified | 90-95% | [3] |

Table 3: Overall Yields of Selected D-luciferin Syntheses

| Starting Material(s) | Key Intermediate | Number of Steps | Overall Yield | Reference |

| p-Benzoquinone, L-cysteine methyl ester, D-cysteine | 2-Cyano-6-hydroxybenzothiazole | 6 (one-pot) | 46% | [1] |

| 1,4-Benzoquinone, L-cysteine ethyl ester | 2-Cyano-6-hydroxybenzothiazole | Multiple | 32% (to intermediate) | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of D-luciferin, based on cited literature.

Synthesis of 6-Amino-2-cyanobenzothiazole from 6-Amino-2-chlorobenzothiazole[3]

-

Preparation of KCN suspension: 6.1 g (93.0 mmol) of potassium cyanide (KCN) is suspended in 400 mL of dimethylacetamide (DMAA) and sonicated for 3 x 15 minutes to obtain a fine suspension.

-

Reaction Setup: The KCN suspension is heated in an oil bath to 98-100°C under an argon atmosphere.

-

Addition of Starting Material: A solution of 6.86 g (37.15 mmol) of 6-amino-2-chlorobenzothiazole in 20 mL of DMAA is added dropwise to the heated KCN suspension over a period of 50 minutes.

-

Reaction: The resulting mixture is heated to 110°C in an oil bath and stirred continuously under an argon atmosphere for 12 hours.

-

Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). The original protocol notes that after 12 hours, starting material was still present, suggesting that longer reaction times or further optimization may be necessary for complete conversion. Further heating was applied in the original study. The workup procedure following the reaction is not detailed in the provided excerpt.

Synthesis of a Protected 6-Amino-D-luciferin Derivative[3]

-

Dissolution of Starting Material: 2.96 g (5.20 mmol) of Fmoc-Asp(OtBu)-6-amino-2-cyanobenzothiazole is dissolved in a mixture of 35 mL of methanol (MeOH) and 20 mL of tetrahydrofuran (THF).

-

Addition of D-cysteine: A solution of 1.37 g (7.80 mmol) of D-cysteine·HCl·H₂O in 10 mL of distilled water is added to the reaction mixture at room temperature under an argon atmosphere with continuous stirring. The initial pH is noted as 1.67.

-

pH Adjustment: After stirring for 20 minutes at room temperature, 16 mL of a 5% (m/m) aqueous solution of sodium bicarbonate (NaHCO₃) is added dropwise over 1 hour to raise the pH and liberate the free cysteine from its hydrochloride salt. The pH is monitored continuously during the addition.

-

Reaction Completion and Workup: The reaction proceeds to form the protected 6-amino-D-luciferin derivative. The specific workup and purification procedures are not detailed in the provided excerpt.

One-Pot Synthesis of D-luciferin from p-Benzoquinone[1][2]

While the full one-pot protocol is extensive, the final key step involves the reaction of the in situ generated 2-cyano-6-hydroxybenzothiazole with D-cysteine.

-

Reaction Mixture: The crude 2-cyano-6-hydroxybenzothiazole obtained from the preceding steps in the one-pot synthesis is mixed with D-cysteine hydrochloride (D-Cys·HCl).

-

Base Addition: Potassium carbonate (K₂CO₃) is added to the mixture in aqueous methanol to facilitate the condensation reaction.

-

Reaction: The reaction proceeds to furnish D-luciferin.

-

Workup and Purification: The major impurity, hydroquinone, is removed by an extractive work-up. The crude product is then purified by silica gel column chromatography to yield D-luciferin with a reported optical purity of 98% ee.

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic pathways and a general experimental workflow for the synthesis of D-luciferin.

Caption: Synthetic pathways to D-luciferin via this compound intermediates.

Caption: General experimental workflow for the synthesis of D-luciferin.

Conclusion

The synthesis of D-luciferin through this compound intermediates remains a robust and versatile strategy. While classical methods have laid the groundwork, modern advancements, including catalytic C-S bond formation and one-pot procedures, offer significant improvements in efficiency, yield, and scalability. The choice of a specific synthetic route will depend on the desired scale, available resources, and the need for analog synthesis. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to make informed decisions and to facilitate the successful synthesis of D-luciferin for their research and development endeavors.

References

- 1. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-peptide-6-amino-D-luciferin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Bioorthogonal Chemistry with 2-Cyanobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for the specific labeling and manipulation of biomolecules in their native environment. Among the repertoire of bioorthogonal reactions, the condensation of 2-cyanobenzothiazole (CBT) with a 1,2-aminothiol, most notably an N-terminal cysteine residue, has garnered significant attention. This reaction, inspired by the biosynthesis of D-luciferin in fireflies, offers a unique combination of biocompatibility, high selectivity, and efficient kinetics, making it an invaluable strategy for a wide range of applications in chemical biology, drug development, and molecular imaging.

The core of this chemistry lies in the rapid and selective reaction between the electrophilic nitrile of the CBT moiety and the nucleophilic thiol and amine of a 1,2-aminothiol. This condensation reaction proceeds smoothly under physiological conditions, forming a stable thiazoline or, in the presence of a hydroxyl or amino substituent on the benzothiazole ring, a luciferin-like product. This transformation has been harnessed for site-specific protein labeling, the creation of probes for in vivo imaging, and the immobilization of biomolecules on surfaces.

This technical guide provides an in-depth overview of the principles, quantitative data, and detailed experimental protocols associated with the bioorthogonal chemistry of 2-cyanobenzothiazole.

Core Principles and Reaction Mechanism

The bioorthogonal reaction between 2-cyanobenzothiazole and an N-terminal cysteine residue is a condensation reaction that results in the formation of a five-membered thiazoline ring. The generally accepted mechanism proceeds through two key steps:

-

Thioimidate formation: The nucleophilic thiol group of the cysteine residue attacks the electrophilic carbon of the nitrile group on the 2-cyanobenzothiazole, forming a thioimidate intermediate.

-

Intramolecular cyclization: The adjacent free amine of the cysteine then undergoes an intramolecular attack on the thioimidate carbon, leading to the formation of a tetrahedral intermediate which subsequently eliminates ammonia to yield the final thiazoline product.

This reaction is highly specific for N-terminal cysteine residues due to the requirement of the vicinal amine and thiol groups. Internal cysteines, which lack the adjacent free amine, do not readily participate in this condensation reaction, thus ensuring high selectivity for the N-terminus.

Quantitative Data

The efficiency of the 2-cyanobenzothiazole-cysteine ligation is influenced by factors such as pH, temperature, and the specific reactants involved. The following tables summarize key quantitative data from various studies.

| Reactants | Reaction Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 2-Cyanobenzothiazole & Protein with N-terminal Cysteine | Not specified | 9.2 | [1][2][3] |

| Various CBT derivatives & Cysteine | 37 °C | Varies (see source for details) | [4] |

| Application | Labeled Molecule | Yield | Reference |

| ¹⁸F-Radiolabeling | Dimeric cRGD peptide | 80% (decay-corrected) | [5][6] |

| ¹⁸F-Radiolabeling | Renilla luciferase (RLuc8) | 12% (decay-corrected) | [5][6] |

| Protein Labeling with Peptide Tag | CX10R7-sfGFP with biotin-PEG₄-CBT | 65% | [7][8] |

| Protein Labeling with Peptide Tag | Ub-CX10R7 with 6-amino-CBT | High (see source for details) | [7][8] |

Experimental Protocols

Protocol 1: Synthesis of FITC-CBT and Site-Specific Labeling of a Protein

This protocol describes the synthesis of a fluorescein-labeled 2-cyanobenzothiazole (FITC-CBT) probe and its subsequent use for site-specific labeling of a protein containing an N-terminal cysteine.

Materials:

-

2-amino-6-hydroxybenzothiazole

-

Reagents for diazotization and cyanation (e.g., NaNO₂, HCl, CuCN)

-

Fluorescein isothiocyanate (FITC)

-

Protein with an N-terminal cysteine (e.g., recombinant protein)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Size-exclusion chromatography column (e.g., PD-10)

-

SDS-PAGE analysis equipment

-

Fluorescence imaging system

Procedure:

-

Synthesis of 2-cyano-6-hydroxybenzothiazole (HCBT):

-

Synthesize HCBT from 2-amino-6-hydroxybenzothiazole via a Sandmeyer reaction. This involves diazotization of the amine group followed by cyanation. (Detailed synthetic procedures can be found in the supporting information of relevant literature).

-

-

Synthesis of FITC-CBT:

-

Dissolve HCBT and an equimolar amount of FITC in anhydrous DMF.

-

Add a slight excess of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

-

Stir the reaction at room temperature in the dark for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Purify the FITC-CBT conjugate by column chromatography on silica gel.

-

-

Protein Labeling:

-

Dissolve the protein with an N-terminal cysteine in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

-

Add TCEP to a final concentration of 1 mM to ensure the cysteine is in its reduced state.

-

Add a 10- to 20-fold molar excess of FITC-CBT (dissolved in a minimal amount of DMSO) to the protein solution.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Remove the excess, unreacted FITC-CBT using a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.

-

-

Analysis:

-

Confirm the successful labeling by SDS-PAGE. The labeled protein will exhibit fluorescence under UV illumination.

-

Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the fluorescein (at 494 nm).

-

Protocol 2: ¹⁸F-Radiolabeling of a Peptide with an N-terminal Cysteine

This protocol outlines the procedure for the synthesis of an ¹⁸F-labeled CBT prosthetic group and its use for the radiolabeling of a peptide.

Materials:

-

Precursor for ¹⁸F-CBT synthesis (e.g., a nitro- or bromo-substituted CBT)

-

[¹⁸F]Fluoride

-

Phase-transfer catalyst (e.g., Kryptofix 2.2.2)

-

Potassium carbonate (K₂CO₃)

-

Peptide with an N-terminal cysteine

-

Reaction buffer (e.g., phosphate buffer with TCEP)

-

HPLC system for purification and analysis

Procedure:

-

¹⁸F-Labeling of the CBT Prosthetic Group:

-

Azeotropically dry the [¹⁸F]fluoride with a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile.

-

Add the CBT precursor dissolved in a suitable solvent (e.g., DMSO or DMF).

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120°C) for a specified time (e.g., 10-15 minutes).

-

Purify the ¹⁸F-labeled CBT prosthetic group using semi-preparative HPLC.

-

-

Peptide Labeling:

-

Dissolve the peptide with the N-terminal cysteine in the reaction buffer.

-

Add the purified ¹⁸F-labeled CBT prosthetic group.

-

Incubate the reaction at room temperature or slightly elevated temperature (e.g., 37°C) for 15-30 minutes.

-

Purify the ¹⁸F-labeled peptide using analytical or semi-preparative HPLC.

-

-

Quality Control:

-

Determine the radiochemical yield and purity of the final product by radio-HPLC.

-

Measure the specific activity of the ¹⁸F-labeled peptide.

-

Protocol 3: Site-Specific Immobilization of a Protein on a Microarray

This protocol describes the preparation of a CBT-functionalized surface and the subsequent immobilization of a protein bearing an N-terminal cysteine.

Materials:

-

Glass slides or other suitable microarray substrate

-

Silanization agent (e.g., (3-aminopropyl)triethoxysilane, APTES)

-

2-Cyanobenzothiazole derivative with a linker for surface attachment (e.g., with a carboxylic acid or NHS ester group)

-

Activation reagents (e.g., EDC, NHS)

-

Protein with an N-terminal cysteine

-

Blocking buffer (e.g., bovine serum albumin solution)

-

Microarray spotter

-

Fluorescently labeled antibody for detection

Procedure:

-

Surface Preparation:

-

Clean the glass slides thoroughly (e.g., with piranha solution or in an oxygen plasma cleaner).

-

Functionalize the slides with amine groups by treating them with a solution of APTES in a suitable solvent.

-

-

CBT Functionalization:

-

Activate the carboxylic acid group of the CBT derivative using EDC and NHS.

-

React the activated CBT derivative with the amine-functionalized surface to form a stable amide bond.

-

Wash the slides extensively to remove any non-covalently bound CBT.

-

-

Protein Immobilization:

-

Dissolve the protein with the N-terminal cysteine in a suitable spotting buffer.

-

Use a microarray spotter to deposit small volumes of the protein solution onto the CBT-functionalized slide.

-

Incubate the slide in a humid chamber to allow the condensation reaction to proceed.

-

Wash the slide to remove any unbound protein.

-

-

Blocking and Detection:

-

Block any remaining reactive sites on the surface by incubating with a blocking buffer.

-

Detect the immobilized protein by incubating with a fluorescently labeled antibody specific to the protein of interest, followed by fluorescence scanning.

-

Visualizations

Signaling Pathway: Caspase-3 Activation and Detection

Caption: Caspase-3 activation and detection workflow.

Experimental Workflow: In Vivo Imaging with Split Luciferin

Caption: In vivo imaging workflow with split luciferin.

Logical Relationship: Advantages of CBT Chemistry

Caption: Advantages and applications of CBT chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An Efficient Method for Site-specific 18F-Labeling of Biomolecules Using the Rapid Condensation Reaction between 2-Cyanobenzothiazole and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sequence-Specific 2-Cyanobenzothiazole Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to 6-Amino-2-cyanobenzothiazole: Commercial Availability, Purity, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-Amino-2-cyanobenzothiazole (ACBT), a crucial building block in the development of advanced bioorthogonal and bioluminescent probes. This document details its commercial availability and purity, outlines key synthetic methodologies, and illustrates its fundamental role in the synthesis of luciferin derivatives.

Commercial Suppliers and Purity

6-Amino-2-cyanobenzothiazole is readily available from several commercial chemical suppliers. The purity of the compound is a critical parameter for its successful application in sensitive assays and complex molecular syntheses. High-performance liquid chromatography (HPLC) is the most common analytical method for determining the purity of commercially available ACBT. A summary of prominent suppliers and their stated purity levels is provided in Table 1.

| Supplier | CAS Number | Molecular Formula | Purity | Analytical Method |

| Santa Cruz Biotechnology | 7724-12-1 | C₈H₅N₃S | ≥95% | Not Specified |

| Sigma-Aldrich (Aldrich) | 7724-12-1 | C₈H₅N₃S | 97% | Not Specified |

| Benchchem | 7724-12-1 | C₈H₅N₃S | ≥96.5% | HPLC |

Table 1. Commercial Suppliers and Purity of 6-Amino-2-cyanobenzothiazole.

Synthetic Methodologies

The synthesis of 6-Amino-2-cyanobenzothiazole has been a subject of significant research to develop more economical and scalable routes, moving away from potentially hazardous reagents.[1] Below are detailed experimental protocols for two distinct and significant synthetic approaches.

Economical and Scalable DABCO-Catalyzed Cyanation

A highly efficient and scalable synthesis of ACBT has been developed utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the cyanation step.[1][2][3] This method offers a significant improvement over traditional routes that may employ more toxic cyanide sources and harsher reaction conditions.

Experimental Protocol:

-

Reaction Setup: To a solution of the starting material, 6-amino-2-chlorobenzothiazole, in a suitable solvent such as acetonitrile, is added 15 mol% of DABCO.

-

Cyanation: An aqueous solution of sodium cyanide (NaCN) is then slowly added to the reaction mixture. The reaction proceeds at a controlled temperature, for example, 1°C, to manage any exothermic processes.[1]

-

Quenching: Upon completion of the reaction, any unreacted cyanide is safely quenched by the addition of an iron(III) chloride solution.

-

Purification: The crude product is then subjected to an extensive extractive work-up followed by flash chromatography to yield pure 6-Amino-2-cyanobenzothiazole. A 90% yield has been reported for this method.[1][3]

Palladium-Catalyzed Intramolecular C-S Bond Formation

An alternative advanced synthetic approach involves a palladium-catalyzed/copper-assisted C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides.[4] This method provides a versatile route to a wide range of substituted 2-cyanobenzothiazoles.

Experimental Protocol:

-

Precursor Synthesis: The corresponding N-arylcyanothioformamide is synthesized from the appropriately substituted aniline.

-

Cyclization Reaction: The N-arylcyanothioformamide is solubilized in a solvent mixture such as DMSO/DMF.

-

Catalysis: The reaction is carried out in the presence of a palladium catalyst (e.g., 20 mol% PdCl₂) and a copper co-catalyst (e.g., 50 mol% CuI), along with an additive like tetrabutylammonium bromide (TBAB).

-

Reaction Conditions: The mixture is heated at 120°C for a specified period, for instance, 4 hours, under an air atmosphere.

-

Isolation: The resulting 2-cyanobenzothiazole derivative is then isolated and purified. The yields for this method are generally good and can be influenced by the electronic nature of the substituents on the aniline precursor.[4]

Role in Bioluminescence and Bioorthogonal Chemistry

6-Amino-2-cyanobenzothiazole is a cornerstone in the field of bioluminescence imaging and bioorthogonal chemistry.[1][2][3] Its primary and most significant application is as a direct precursor to luciferin derivatives.[1][3] The key chemical transformation involves the condensation reaction of ACBT with D-cysteine to form the core structure of aminoluciferin.[5][6] This reaction is a prime example of a bioorthogonal "click" reaction, valued for its high efficiency and selectivity.[7]

The amino group at the 6-position of ACBT provides a convenient handle for further chemical modifications, allowing for the straightforward derivatization and development of a wide array of bioluminescent probes.[1][2][3] These probes are instrumental in high-throughput screening, in vivo imaging, and for studying various cellular processes, including apoptosis.[7]

Logical Workflow: Synthesis of Aminoluciferin

The condensation of 6-Amino-2-cyanobenzothiazole with D-cysteine is a fundamental reaction in the generation of bioluminescent probes. The following diagram illustrates this key experimental workflow.

Caption: Synthesis of the Aminoluciferin core from 6-Amino-2-cyanobenzothiazole and D-Cysteine.

References

- 1. BJOC - Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole [beilstein-journals.org]

- 2. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis of N-peptide-6-amino-D-luciferin Conjugates [frontiersin.org]

- 6. Synthesis of N-peptide-6-amino-D-luciferin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Amino-2-cyanobenzothiazole | 7724-12-1 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Luciferin Derivatives from 6-Cyanobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of luciferin derivatives, utilizing 6-cyanobenzothiazole as a key precursor. These methods are essential for the development of novel bioluminescent probes for a wide range of applications in biological research and drug discovery, including in vivo imaging and high-throughput screening assays.

Introduction

Firefly luciferin, a substrate for luciferase enzymes, is a cornerstone of bioluminescent reporter systems. The synthesis of luciferin and its derivatives is of paramount importance for creating tailored probes with enhanced properties, such as shifted emission wavelengths for deeper tissue imaging and improved substrate kinetics for specific enzyme assays. A common and effective synthetic strategy involves the condensation of a 2-cyanobenzothiazole core with D-cysteine. This document outlines two primary pathways for the synthesis of key 6-substituted-2-cyanobenzothiazole intermediates and their subsequent conversion to luciferin derivatives.

Synthetic Pathways Overview

The synthesis of luciferin derivatives from this compound precursors can be broadly categorized into two main routes, depending on the desired 6-position substituent: the 6-hydroxy derivative (for standard D-luciferin) and the 6-amino derivative (for aminoluciferins). The general workflow involves the synthesis of the substituted 2-cyanobenzothiazole intermediate followed by a condensation reaction with D-cysteine.

Experimental Protocols

Protocol 1: Synthesis of D-Luciferin via 2-Cyano-6-hydroxybenzothiazole

This protocol details the synthesis of D-luciferin starting from p-anisidine.

Step 1: Synthesis of 2-Cyano-6-methoxybenzothiazole (from 2-Amino-6-methoxybenzothiazole)

-

Reaction: The synthesis from 2-amino-6-methoxybenzothiazole proceeds via a Sandmeyer reaction. The amino group is first diazotized with nitrous acid, followed by reaction with a cyanide source, such as potassium cyanide, to introduce the cyano group.[1]

-

Reagents and Conditions:

-

2-Amino-6-methoxybenzothiazole

-

Hydrochloric acid

-

Sodium nitrite

-

Potassium cyanide (KCN)

-

The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

-

Purification: The crude product is purified by recrystallization or column chromatography.

Step 2: Demethylation to 2-Cyano-6-hydroxybenzothiazole

-

Reaction: The methoxy group of 2-cyano-6-methoxybenzothiazole is demethylated to a hydroxyl group.

-

Reagents and Conditions: A common method for this demethylation is fusion with pyridinium hydrochloride at high temperatures (around 200-220 °C).[1]

-

Purification: The product is purified by recrystallization from a suitable solvent.

Step 3: Condensation with D-Cysteine to form D-Luciferin

-

Reaction: 2-Cyano-6-hydroxybenzothiazole is condensed with D-cysteine to form the thiazoline ring of D-luciferin.[2][3] This reaction proceeds readily in a neutral aqueous solution.[4]

-

Reagents and Conditions:

-

2-Cyano-6-hydroxybenzothiazole

-

D-Cysteine

-

The reaction is typically carried out in a mixture of methanol and water at room temperature.[5]

-

-

Purification: D-luciferin can be purified by precipitation and washing, or by preparative reverse-phase HPLC for higher purity.[6]

Protocol 2: Synthesis of 6-Amino-2-cyanobenzothiazole (ACBT)

This protocol describes a scalable synthesis of 6-amino-2-cyanobenzothiazole, a key intermediate for aminoluciferin derivatives.[7]

Step 1: Nitration of 2-Chlorobenzothiazole

-

Reaction: 2-Chlorobenzothiazole is nitrated to introduce a nitro group at the 6-position.

-

Reagents and Conditions:

-

2-Chlorobenzothiazole

-

Concentrated Sulfuric Acid

-

Potassium Nitrate

-

The reaction is performed at 0 °C initially and then stirred at room temperature.

-

-

Work-up: The reaction mixture is poured onto ice, and the resulting precipitate (2-chloro-6-nitrobenzothiazole) is collected by filtration.

Step 2: Cyanation of 2-Chloro-6-nitrobenzothiazole

-

Reaction: The chloro group at the 2-position is replaced with a cyano group.

-

Reagents and Conditions:

-

2-Chloro-6-nitrobenzothiazole

-

Sodium Cyanide (NaCN)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) as a catalyst

-

Acetonitrile and Water as solvents

-

The reaction is stirred at room temperature.

-

-

Work-up: Excess cyanide is quenched with an aqueous solution of iron(III) chloride. The product is then extracted with an organic solvent.

Step 3: Reduction of 6-Nitro-2-cyanobenzothiazole to 6-Amino-2-cyanobenzothiazole

-

Reaction: The nitro group at the 6-position is reduced to an amino group.

-

Reagents and Conditions:

-

6-Nitro-2-cyanobenzothiazole

-

Iron powder

-

Acetic acid

-

The reaction is stirred at room temperature.

-

-

Purification: After work-up, the crude product is purified by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesized luciferin derivatives.

Table 1: Synthesis Yields of Key Intermediates

| Intermediate | Starting Material | Typical Yield (%) |

| 2-Cyano-6-methoxybenzothiazole | 2-Amino-6-methoxybenzothiazole | 56%[1] |

| 2-Cyano-6-hydroxybenzothiazole | 2-Cyano-6-methoxybenzothiazole | 62%[1] |

| 6-Nitro-2-cyanobenzothiazole | 2-Chloro-6-nitrobenzothiazole | 83-93% |

| 6-Amino-2-cyanobenzothiazole | 6-Nitro-2-cyanobenzothiazole | ~85% |

| D-Luciferin | 2-Cyano-6-hydroxybenzothiazole | 94%[1] |

Table 2: Bioluminescent Properties of Luciferin Derivatives